molecular formula C10H12ClN B12067363 (4-Ethynyl-2-methyl-phenyl)-methyl-amine hydrochloride

(4-Ethynyl-2-methyl-phenyl)-methyl-amine hydrochloride

Cat. No.: B12067363
M. Wt: 181.66 g/mol
InChI Key: MPZLKZPEVCIWME-UHFFFAOYSA-N
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Description

(4-Ethynyl-2-methyl-phenyl)-methyl-amine hydrochloride is an organic compound with a unique structure that includes an ethynyl group, a methyl group, and an amine group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethynyl-2-methyl-phenyl)-methyl-amine hydrochloride typically involves multiple steps. One common method starts with the preparation of 4-ethynyl-2-methyl-benzaldehyde, which is then subjected to reductive amination with methylamine to form the desired amine. The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

  • Preparation of 4-Ethynyl-2-methyl-benzaldehyde

      Starting Material: 4-Bromo-2-methyl-benzaldehyde

      Reagents: Sodium acetylide, palladium catalyst

      Conditions: The reaction is typically carried out under an inert atmosphere at elevated temperatures.

  • Reductive Amination

      Reagents: Methylamine, reducing agent (e.g., sodium cyanoborohydride)

      Conditions: The reaction is performed in a suitable solvent such as methanol or ethanol at room temperature.

  • Formation of Hydrochloride Salt

      Reagents: Hydrochloric acid

      Conditions: The free amine is dissolved in an appropriate solvent, and hydrochloric acid is added to precipitate the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-Ethynyl-2-methyl-phenyl)-methyl-amine hydrochloride can undergo various chemical reactions, including:

  • Oxidation

      Reagents: Oxidizing agents such as potassium permanganate or chromium trioxide.

      Conditions: Typically carried out in acidic or basic media.

      Products: Oxidation of the ethynyl group can lead to the formation of carboxylic acids or ketones.

  • Reduction

      Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.

      Conditions: Performed in anhydrous solvents under inert atmosphere.

      Products: Reduction of the ethynyl group can yield alkanes or alkenes.

  • Substitution

      Reagents: Nucleophiles such as halides or amines.

      Conditions: Typically carried out in polar solvents at elevated temperatures.

      Products: Substitution reactions can introduce various functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halides, amines

    Solvents: Methanol, ethanol, anhydrous solvents

Scientific Research Applications

(4-Ethynyl-2-methyl-phenyl)-methyl-amine hydrochloride has a wide range of applications in scientific research:

  • Chemistry

    • Used as a building block in organic synthesis for the preparation of more complex molecules.
    • Employed in the study of reaction mechanisms and the development of new synthetic methodologies.
  • Biology

    • Investigated for its potential biological activity, including antimicrobial and anticancer properties.
    • Used in the development of biochemical assays and as a probe in molecular biology studies.
  • Medicine

    • Explored as a potential drug candidate due to its unique structural features.
    • Studied for its pharmacological effects and potential therapeutic applications.
  • Industry

    • Utilized in the production of advanced materials, including polymers and nanomaterials.
    • Applied in the development of new catalysts and chemical sensors.

Mechanism of Action

The mechanism of action of (4-Ethynyl-2-methyl-phenyl)-methyl-amine hydrochloride involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, while the amine group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects.

Comparison with Similar Compounds

(4-Ethynyl-2-methyl-phenyl)-methyl-amine hydrochloride can be compared with other similar compounds, such as:

  • (4-Ethynyl-phenyl)-methyl-amine hydrochloride

    • Lacks the methyl group on the benzene ring.
    • May exhibit different reactivity and biological activity.
  • (4-Ethynyl-2-methyl-phenyl)-ethyl-amine hydrochloride

    • Contains an ethyl group instead of a methyl group.
    • May have altered physical and chemical properties.
  • (4-Ethynyl-2-methyl-phenyl)-methyl-amine

    • The free base form of the compound.
    • Different solubility and stability compared to the hydrochloride salt.

Properties

Molecular Formula

C10H12ClN

Molecular Weight

181.66 g/mol

IUPAC Name

4-ethynyl-N,2-dimethylaniline;hydrochloride

InChI

InChI=1S/C10H11N.ClH/c1-4-9-5-6-10(11-3)8(2)7-9;/h1,5-7,11H,2-3H3;1H

InChI Key

MPZLKZPEVCIWME-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C#C)NC.Cl

Origin of Product

United States

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